N-[Ethoxy(phenyl)phosphoryl]-L-serine
Description
N-[Ethoxy(phenyl)phosphoryl]-L-serine is a phosphorylated derivative of the amino acid L-serine, characterized by an ethoxy(phenyl)phosphoryl group attached to its amino terminus. The compound’s structure combines the polar serine backbone with hydrophobic aromatic and ethoxy substituents, enabling balanced solubility and membrane permeability .
Properties
CAS No. |
918794-13-5 |
|---|---|
Molecular Formula |
C11H16NO5P |
Molecular Weight |
273.22 g/mol |
IUPAC Name |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H16NO5P/c1-2-17-18(16,9-6-4-3-5-7-9)12-10(8-13)11(14)15/h3-7,10,13H,2,8H2,1H3,(H,12,16)(H,14,15)/t10-,18?/m0/s1 |
InChI Key |
WBMRFSKXBXLCPO-APDXDRDNSA-N |
Isomeric SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-serine typically involves the reaction of L-serine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-serine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
N-[Ethoxy(phenyl)phosphoryl]-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s phosphoryl group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein phosphorylation.
Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-serine involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form covalent bonds with amino acid residues in proteins, leading to changes in their activity and function. This interaction is crucial in studying phosphorylation pathways and developing inhibitors for specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[Ethoxy(phenyl)phosphoryl]-L-serine with three structurally related compounds, focusing on molecular properties, functional groups, and applications.
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Phosphoramidate vs. Phospholipid : Unlike 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (a phospholipid with ester-linked fatty acids), this compound features a phosphoramidate bond, which is more resistant to enzymatic hydrolysis. This stability makes it suitable for prolonged biological activity .
- Hydrophobic Substituents : The ethoxy(phenyl) group provides moderate hydrophobicity compared to the oleoyl chains in the phospholipid derivative. This balance enhances cellular uptake without compromising aqueous solubility .
- Ionic Character: Unlike the quaternary ammonium group in O-ethyl S-2-trimethylammonium ethyl phosphonothiolate, this compound lacks permanent positive charges, reducing nonspecific binding to cellular membranes .
Physicochemical Properties
- Solubility : The serine backbone and phosphoryl group confer water solubility, while the phenyl group enhances lipid solubility. This dual solubility is absent in the purely hydrophobic oleoyl-phosphatidylserine .
- Stability: The phosphoramidate bond in this compound is less prone to hydrolysis than the phosphonothiolate group in O-ethyl S-2-trimethylammonium ethyl phosphonothiolate, which reacts readily with thiols .
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